molecular formula C5H8N4O2 B14154268 n,1-Dimethyl-4-nitro-1h-imidazol-5-amine CAS No. 89181-88-4

n,1-Dimethyl-4-nitro-1h-imidazol-5-amine

Cat. No.: B14154268
CAS No.: 89181-88-4
M. Wt: 156.14 g/mol
InChI Key: INOKTQSWYWYYFI-UHFFFAOYSA-N
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Description

Properties

CAS No.

89181-88-4

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

N,3-dimethyl-5-nitroimidazol-4-amine

InChI

InChI=1S/C5H8N4O2/c1-6-4-5(9(10)11)7-3-8(4)2/h3,6H,1-2H3

InChI Key

INOKTQSWYWYYFI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(N=CN1C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) with a catalytic amount of benzoyl peroxide (BPO) selectively brominates position 5.

Reaction Conditions :

  • Substrate : 1-Methyl-4-nitro-1H-imidazole (1.0 equiv).
  • Brominating Agent : NBS (1.1 equiv).
  • Catalyst : BPO (0.1 equiv).
  • Solvent : DCM, reflux (40°C).
  • Yield : 80–85%.

The intermediate, 1-methyl-4-nitro-5-bromo-1H-imidazole, is characterized by:

  • ¹³C NMR (DMSO-d₆): δ 137.2 (C-4), 124.5 (C-5), 121.8 (C-2).
  • MS (ESI) : m/z 246.9 [M+H]⁺.

Copper-Catalyzed Amination at Position 5

The bromine atom at position 5 is replaced with a methylamino group via a Ullmann-type coupling reaction. This step employs a copper(I) catalyst to facilitate C–N bond formation.

Reaction with Methylamine

Reaction Conditions :

  • Substrate : 1-Methyl-4-nitro-5-bromo-1H-imidazole (1.0 equiv).
  • Amine Source : Methylamine (2.0 equiv, 40% aqueous solution).
  • Catalyst : CuI (0.2 equiv).
  • Ligand : 1,10-Phenanthroline (0.4 equiv).
  • Base : K₂CO₃ (3.0 equiv).
  • Solvent : NMP, 110°C, 24 h.
  • Yield : 65–70%.

The product, this compound, is purified via column chromatography (ethyl acetate/hexane, 1:1). Analytical data includes:

  • ¹H NMR (DMSO-d₆): δ 2.95 (s, 3H, N-CH₃), 3.90 (s, 3H, NH-CH₃), 7.50 (s, 1H, H-2), 8.10 (s, 1H, H-4).
  • IR : 3320 cm⁻¹ (N-H stretch), 1530 cm⁻¹ (NO₂).

Alternative Pathway: Reductive Amination

For laboratories lacking specialized catalysts, reductive amination offers a viable alternative. This method involves introducing an amine via nitro group reduction followed by methylation.

Reduction of 1-Methyl-4,5-Dinitro-1H-imidazole

Reaction Conditions :

  • Substrate : 1-Methyl-4,5-dinitro-1H-imidazole (synthesized via double nitration).
  • Reductant : H₂ (1 atm) over 10% Pd/C.
  • Solvent : Ethanol, 50°C, 6 h.
  • Yield : 55–60%.

The intermediate, 1-methyl-4-nitro-1H-imidazol-5-amine, is methylated using methyl iodide (CH₃I) in the presence of NaH:

  • Methylation : CH₃I (1.5 equiv), NaH (2.0 equiv), DMF, 0°C to RT.
  • Yield : 75–80%.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Copper-Catalyzed Amination High regioselectivity, scalable Requires toxic solvents (NMP) 65–70%
Reductive Amination Avoids halogenation steps Low yield in reduction step 55–60%

Industrial-Scale Considerations

For bulk production, the copper-catalyzed route is preferred due to its fewer steps and compatibility with continuous-flow reactors. Key optimizations include:

  • Solvent Recycling : NMP is recovered via distillation.
  • Catalyst Recovery : CuI is filtered and reused, reducing costs.

Chemical Reactions Analysis

Types of Reactions

N,1-Dimethyl-4-nitro-1h-imidazol-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines and thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,1-Dimethyl-4-amino-1h-imidazol-5-amine, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

N,1-Dimethyl-4-nitro-1h-imidazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N,1-Dimethyl-4-nitro-1h-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N,1-Dimethyl-4-nitro-1H-imidazol-5-amine
  • CAS No.: 4531-54-8
  • Molecular Formula : C₄H₆N₄O₂
  • Synonyms: 5-Amino-1-methyl-4-nitroimidazole, 3-Methyl-5-nitroimidazol-4-amine .
  • Structural Features: A nitro group (-NO₂) at position 4, a methyl group (-CH₃) at position 1, and an amine (-NH₂) at position 5 of the imidazole ring (Figure 1).

The methyl and nitro substituents may enhance metabolic stability and electron-deficient character, influencing reactivity .

Comparison with Structural Analogs

4-Nitro-N-(p-tolyl)-1H-imidazol-5-amine (Compound 8c)

  • Structure : Similar imidazole backbone with a nitro group at position 4 but substituted with a p-tolyl group (aromatic ring) at position 5 instead of dimethylamine .
  • Key Differences :
    • Synthesis : Prepared via nucleophilic substitution of 4-nitroimidazole with p-toluidine, contrasting with alkylation routes used for the target compound.
    • Biological Activity : Exhibits anti-HIV-1 activity (EC₅₀ = 3.2 μM) and antiproliferative effects against cancer cells (IC₅₀ = 8.7 μM) .
    • Physicochemical Properties : Higher molecular weight (C₁₀H₁₀N₄O₂) and logP due to the aromatic group, enhancing lipophilicity compared to the target compound.

Imidaclothiz (1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitro-4,5-dihydro-1H-imidazol-2-amine)

  • Structure : Features a thiazole ring substitution and a nitro group on the amine. The imidazole ring is partially saturated (4,5-dihydro) .
  • Key Differences: Application: Used as a neonicotinoid insecticide, leveraging the thiazole moiety for pesticidal activity.

5-(4-Methylphenyl)-1H-imidazol-2-amine

  • Structure : Substituted with a 4-methylphenyl group at position 5 and an amine at position 2 .
  • Key Differences: Synthetic Route: Involves palladium-catalyzed cross-coupling for aryl introduction, differing from nitro-group installation via nitration. Pharmacological Potential: Aryl groups enhance π-π stacking in receptor binding, suggesting utility in kinase inhibitors or GPCR-targeted therapies.

N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine

  • Structure : Lacks the nitro group but includes a methylated amine side chain .
  • Key Differences: Electron Effects: The absence of the nitro group reduces electron-withdrawing effects, increasing basicity at the amine site.

Structural and Functional Analysis

Substituent Effects on Reactivity

  • Nitro Group : Enhances electrophilicity, making the compound prone to nucleophilic attack (e.g., in prodrug activation). This contrasts with analogs lacking nitro groups, such as N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine .
  • Methyl Groups : Improve metabolic stability by blocking oxidation sites. In 4-nitro-N-(p-tolyl)-1H-imidazol-5-amine, the p-tolyl group similarly sterically hinders enzymatic degradation .

Physicochemical Properties

Property This compound 4-Nitro-N-(p-tolyl)-1H-imidazol-5-amine Imidaclothiz
Molecular Weight 142.12 g/mol 218.21 g/mol 287.71 g/mol
logP ~0.5 (estimated) ~1.8 ~1.2
Melting Point Not reported 223°C (decomposed) Not reported
Solubility Moderate in polar solvents Low in water, high in DMSO Low in aqueous media

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign peaks for methyl (δ ~2.5–3.0 ppm), nitro (adjacent C–H deshielding), and amine groups.
  • FTIR : Confirm nitro (~1520 cm⁻¹ asymmetric stretch) and amine (~3350 cm⁻¹ N–H stretch).
  • X-ray Diffraction : Resolve spatial arrangement and validate bond angles/distances (e.g., C–N bond lengths: 1.32–1.38 Å) .

How do nitro and amine substituents influence hydrogen bonding in the crystal lattice, and how is this analyzed?

Advanced
The nitro group acts as a hydrogen-bond acceptor, while the amine serves as a donor, forming N–H···O networks. Use Mercury software to visualize interactions and calculate geometric parameters (distance: 2.8–3.2 Å, angle: 150–170°). Graph-set analysis (e.g., R₂²(8) motifs) identifies recurring patterns, which correlate with packing stability .

What stability protocols are essential for long-term storage of 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine?

Basic
Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group reduction or amine oxidation. Monitor degradation via HPLC (C18 column, mobile phase: 60:40 acetonitrile/water) every 6 months. Avoid exposure to UV light or humidity .

What DFT parameters optimize electronic property modeling for derivatives of 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine?

Advanced
Use the B3LYP functional with a 6-31G(d) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. Include solvent effects (e.g., water via PCM) and validate against experimental UV-Vis spectra (λmax ~300 nm for nitro-aromatic transitions). TD-DFT simulations predict charge-transfer excited states .

How can conflicting NMR data during derivative synthesis be resolved?

Advanced
For ambiguous peaks (e.g., overlapping methyl signals), use variable-temperature NMR (VT-NMR) to distinguish dynamic effects. Deuterated DMSO-d₆ enhances amine proton resolution. Correlate with X-ray data to confirm regiochemistry (e.g., methyl vs. nitro positioning) .

What strategies validate biological activity assays for imidazole derivatives like 1,2-Dimethyl-4-nitro-1H-imidazol-5-amine?

Q. Advanced

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., cytochrome P450) to predict binding affinity (ΔG ~–8 kcal/mol).
  • In Vitro Assays : Test against bacterial models (e.g., E. coli MIC: 25–50 µg/mL) with positive/negative controls. Validate via dose-response curves (IC₅₀) .

Q. Notes

  • Avoid commercial sources (e.g., TargetMol product codes) per user guidelines.
  • Advanced questions emphasize computational/experimental validation, while basic focus on synthesis/characterization.
  • Contradictions in crystallographic data require cross-validation with multiple refinement tools .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.